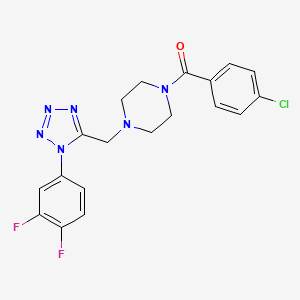![molecular formula C19H17N3O4S B2707795 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893096-49-6](/img/structure/B2707795.png)
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H10N2O5 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound has been reported in various scientific literature . For instance, one method involves the desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network .Physical And Chemical Properties Analysis
The compound is a solid powder-like substance at room temperature . It has a molecular weight of 262.22 .科学的研究の応用
Synthesis and Anti-inflammatory Potential
The compound 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, through its derivatives, has shown significant potential in scientific research, particularly in the synthesis and evaluation of novel anti-inflammatory agents. For instance, Nikalje et al. (2015) synthesized a series of derivatives that demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. The molecular docking studies to understand the binding affinity towards human serum albumin (HSA) further underscored the compound's potential in therapeutic applications Nikalje, Hirani, & Nawle, 2015.
Characterization and Molecular Docking Studies
The compound has also been a subject of extensive characterization and molecular docking studies, highlighting its versatility in chemical synthesis. For example, Talupur, Satheesh, & Chandrasekhar (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of derivatives, showcasing the compound's broad applicability in creating molecules with potential antimicrobial properties Talupur, Satheesh, & Chandrasekhar, 2021.
Synthesis and Characterization of Optically Active Polyamides
The chemical's application extends into the field of materials science as well, with Faghihi, Absalar, & Hajibeygi (2010) preparing a new class of optically active polyamides (PAs) featuring pendent groups derived from the compound. These PAs exhibited good solubility in polar organic solvents, indicating the compound's potential in developing new materials Faghihi, Absalar, & Hajibeygi, 2010.
Novel Heterocyclic Syntheses
Moreover, Schmeyers & Kaupp (2002) demonstrated the compound's utility in heterocyclic syntheses through one-pot cascade reactions, emphasizing its role in efficient chemical synthesis with excellent atom economy. This research illustrates the compound's versatility in generating a variety of heterocyclic structures, which are crucial in pharmaceutical research and development Schmeyers & Kaupp, 2002.
特性
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-20-16(24)15-12-7-4-8-13(12)27-17(15)21-14(23)9-22-18(25)10-5-2-3-6-11(10)19(22)26/h2-3,5-6H,4,7-9H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVKMPYDXDQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

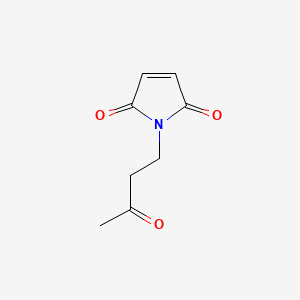
![N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2707715.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2707716.png)
![4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2707717.png)
![(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707719.png)
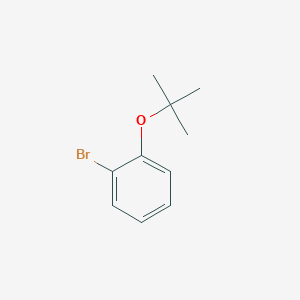
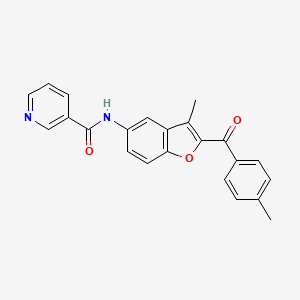
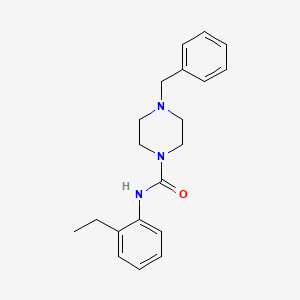
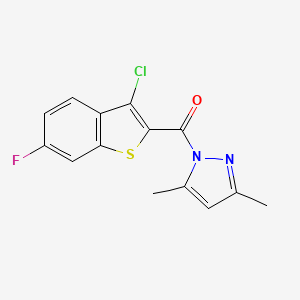



![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)
